![molecular formula C9H9IN4O B3352125 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- CAS No. 42204-08-0](/img/structure/B3352125.png)
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-
Overview
Description
Scientific Research Applications
Antimycobacterial Applications
9H-Purine derivatives, including the 6-iodo-9-(tetrahydro-2-furyl) variant, have been explored for their antimycobacterial properties. Studies have shown that these compounds, specifically 9-benzylpurines, exhibit significant inhibitory effects against Mycobacterium tuberculosis. The antimycobacterial activity is notably enhanced with certain substituents, such as a chlorine atom in the purine 2-position, making these compounds promising potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Synthesis and Chemical Properties
The chemical synthesis of 9H-Purine derivatives, including 6-iodo-9-(tetrahydro-2-furyl)-, has been a subject of research. These compounds can be synthesized under mild conditions using specific catalysts, showcasing their feasibility for various chemical applications (Lee, Kim, Kim, & Kim, 1990).
Enzyme Inhibition
Studies on 6-iodo-9-(tetrahydro-2-furyl)-purine have revealed its potential as an inhibitor of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This enzyme is involved in purine metabolism, and its inhibition can have therapeutic implications in certain cellular processes (Jadhav, Townsend, & Nelson, 1979).
Antitumor and Antiviral Properties
Research has also explored the antitumor and antiviral potential of 9H-Purine derivatives. Compounds like 6-mercaptopurine and its derivatives, which include 9-(tetrahydro-2-furyl) variants, have been studied for their actions against tumor cells and viruses, providing a basis for potential therapeutic applications (Drake, Burns, & Nelson, 1982).
Structural and Medicinal Chemistry
The structural properties of 9H-Purine derivatives have been investigated for their relevance in medicinal chemistry. These studies focus on understandingthe molecular configurations, crystal structures, and interactions that contribute to the compound's pharmacological properties. For example, research on close analogs of 6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, a structurally similar compound, has helped in understanding the molecular interactions responsible for their biological activities (Brændvang & Gundersen, 2007).
Crystallography and Molecular Dynamics
The crystal structure and stability of related 9H-Purine derivatives in solution have been studied, providing insights into their physical properties and potential applications in fields like cosmetology. These studies help in understanding the stability and reactivity of these compounds under various conditions, which is crucial for their practical applications (Walla et al., 2010).
properties
IUPAC Name |
6-iodo-9-(oxolan-2-yl)purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN4O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQICVCDORWEBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2N=CN=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286385 | |
Record name | 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | |
CAS RN |
42204-08-0 | |
Record name | AX 54 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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